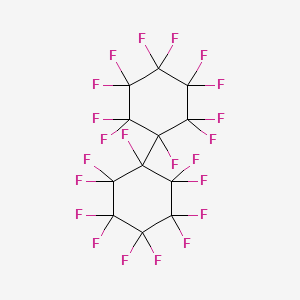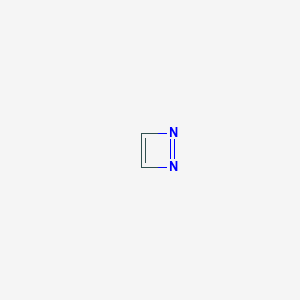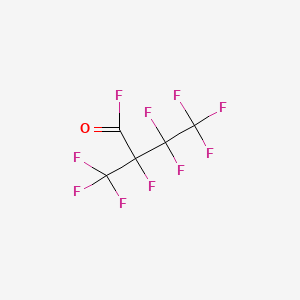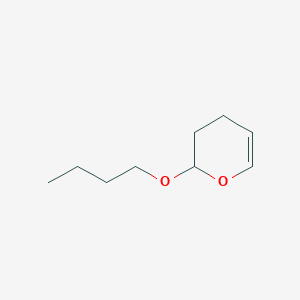
3-Anthracen-9-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anthracen-9-ylthiophene is an organic compound that combines the structural features of anthracene and thiophene. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle. The combination of these two moieties results in a compound with unique electronic and optical properties, making it of significant interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anthracen-9-ylthiophene typically involves the coupling of anthracene and thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the anthracene and thiophene units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Anthracen-9-ylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The anthracene moiety can be reduced to dihydroanthracene derivatives.
Substitution: Both the anthracene and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions often use organolithium or Grignard reagents.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the anthracene ring can produce dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
3-Anthracen-9-ylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mecanismo De Acción
The mechanism by which 3-Anthracen-9-ylthiophene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, and can modulate their activity. In electronic applications, the compound’s ability to absorb and emit light is crucial for its function in devices like OLEDs .
Comparación Con Compuestos Similares
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 9,10-Diphenylanthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
Comparison: 3-Anthracen-9-ylthiophene stands out due to its unique combination of anthracene and thiophene, which imparts distinct electronic and optical properties. Compared to other anthracene derivatives, it offers enhanced stability and tunable photophysical characteristics, making it particularly valuable in applications requiring precise control over light absorption and emission .
Propiedades
Número CAS |
1689-08-3 |
|---|---|
Fórmula molecular |
C18H12S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-anthracen-9-ylthiophene |
InChI |
InChI=1S/C18H12S/c1-3-7-16-13(5-1)11-14-6-2-4-8-17(14)18(16)15-9-10-19-12-15/h1-12H |
Clave InChI |
YSDIVYCNDQKWPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



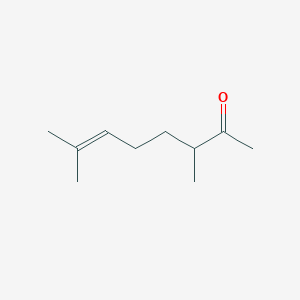


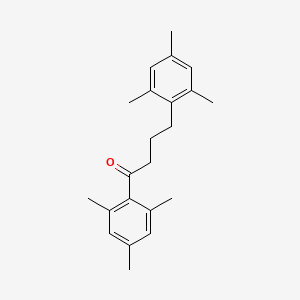
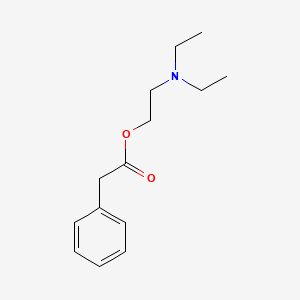
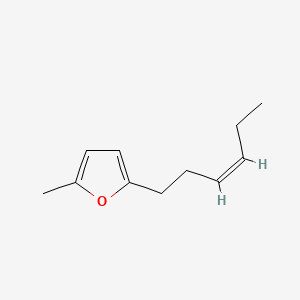
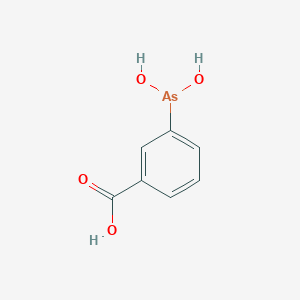
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
